17α-Hydroxy Progesterone-d8

Catalog No.
S1791271
CAS No.
850023-80-2
M.F
C21H30O3
M. Wt
338.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17α-Hydroxy Progesterone-d8

CAS Number

850023-80-2

Product Name

17α-Hydroxy Progesterone-d8

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O3

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1/i1D3,4D2,6D2,12D

InChI Key

DBPWSSGDRRHUNT-LDLLURODSA-N

Synonyms

17-Hydroxy-pregn-4-ene-3,20-dione-d8; 4-Pregnen-17α-ol-3,20-dione-d8

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C

100 μg/mL in Methanol A stable labeled internal standard suitable for quantitation of 17α-Hydroxyprogesterone levels in LC-MS/MS testing assays for newborn screening or endocrinology.
An isotope labelled metabolite of Progesterone. Progesterone is an endogenous steroid and progestogen sex hormone involved in the menstrual cycle, pregnancy, and embryogenesis of humans and other species. Progesterone is also a crucial metabolic intermediate in the production of other endogenous steroids, including the sex hormones and the corticosteroids, and plays an important role in brain function as a neurosteroid.

17α-Hydroxyprogesterone-d8 (17-OHP-d8, CAS 850023-80-2) is a highly enriched, stable isotope-labeled steroid hormone widely utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Featuring eight deuterium atoms, it provides a substantial +8 Da mass shift relative to endogenous 17-OHP. This compound is critical for the accurate quantification of 17-OHP in complex biological matrices such as blood serum and dried blood spots, particularly in research related to congenital adrenal hyperplasia (CAH) and 21-hydroxylase deficiency . By perfectly mimicking the physicochemical properties of the target analyte, 17-OHP-d8 ensures precise matrix effect correction and extraction recovery tracking, making it an indispensable procurement choice for high-throughput clinical research laboratories .

Substituting 17-OHP-d8 with non-isotopic structural analogs or lower-deuterated variants (e.g., 17-OHP-d3 or d4) introduces severe analytical vulnerabilities in mass spectrometry workflows . Unlabeled structural analogs fail to co-elute exactly with 17-OHP, leading to uncorrected matrix effects (ion suppression or enhancement) during electrospray (ESI) or atmospheric-pressure chemical ionization (APCI) . While lower-deuterated forms like 17-OHP-d4 offer some correction, their smaller mass shifts (+4 Da) are susceptible to isotopic cross-talk from the natural M+2 or M+3 isotopic envelope of endogenous 17-OHP, especially at the highly elevated concentrations typical of CAH samples . Procurement of the d8 variant guarantees a robust +8 Da separation, eliminating false positive quantification errors and ensuring assay reproducibility with inter-batch coefficients of variation (CV) consistently below 6% .

Absolute Elimination of Isotopic Cross-Talk via +8 Da Mass Shift

In LC-MS/MS quantification, the natural isotopic envelope of endogenous 17-OHP can extend to M+2 or M+3, causing significant interference when lower-deuterated standards are used at high analyte concentrations . 17-OHP-d8 provides a definitive +8 Da mass shift (m/z 339.3 vs 331.2 for the [M+H]+ precursor), completely separating the internal standard signal from the analyte's isotopic tail . This ensures zero cross-talk even when endogenous 17-OHP levels reach 1,000 ng/dL .

Evidence DimensionPrecursor Ion Mass Separation
Target Compound Data+8 Da shift (m/z 339.3)
Comparator Or Baseline17-OHP-d4 (+4 Da shift) or Unlabeled 17-OHP
Quantified Difference100% elimination of M+2/M+3 isotopic overlap
ConditionsLC-MS/MS (APCI or ESI+) of high-concentration serum extracts

Eliminating isotopic cross-talk prevents overestimation of internal standard recovery, ensuring accurate quantification of highly elevated clinical samples without requiring sample dilution.

Perfect Co-elution for Absolute Matrix Effect Correction

Unlike non-isotopic surrogate standards, 17-OHP-d8 exhibits near-identical chromatographic retention to unlabeled 17-OHP . During reversed-phase UHPLC, both compounds elute simultaneously into the APCI or ESI source, meaning they experience the exact same matrix-induced ion suppression or enhancement . Studies demonstrate that using 17-OHP-d8 yields a linear calibration response (R² ≥ 0.999) across a broad analytical range (10 to 1,000 ng/dL), whereas non-co-eluting analogs fail to correct for transient matrix interferences .

Evidence DimensionCalibration Linearity and Matrix Correction
Target Compound DataR² ≥ 0.999 with consistent ion ratios
Comparator Or BaselineNon-isotopic structural analogs
Quantified DifferenceSuperior correction of matrix suppression, maintaining inter-batch CV < 6%
ConditionsUHPLC-MS/MS of liquid-liquid extracted human blood serum

Exact co-elution guarantees that the internal standard accurately normalizes signal fluctuations, which is mandatory for high-throughput diagnostic assays where matrix complexity varies per patient.

Reliable Tracking of Liquid-Liquid and Solid-Phase Extraction Recoveries

High-throughput clinical workflows rely on liquid-liquid extraction (LLE) or solid-phase extraction (SPE) prior to LC-MS/MS[1]. 17-OHP-d8 perfectly mimics the partition coefficient and solubility profile of endogenous 17-OHP [1]. Routine assays utilizing 17-OHP-d8 in SPE workflows report linear responses (R² ≥ 0.99) and lower limits of quantification (LLOQ) down to 0.05 ng/mL, ensuring that physical loss of the analyte during extraction is proportionally mirrored and corrected [1].

Evidence DimensionExtraction Reproducibility (Inter-batch CV)
Target Compound DataInter-batch CV < 6%
Comparator Or BaselineExternal calibration (no IS) or non-homologous IS
Quantified DifferenceReduction of extraction-induced variance to <6%
ConditionsSPE or LLE followed by LC-MS/MS

Procuring a highly matched deuterated standard minimizes the need for sample re-runs due to extraction inconsistencies, directly lowering laboratory operational costs.

High-Throughput Neonatal Screening and CAH Research

Essential internal standard for multiplexed LC-MS/MS panels quantifying 17-OHP in dried blood spots or serum to investigate 21-hydroxylase deficiency, ensuring accurate normalization of high-concentration samples .

Steroidogenesis Pathway Profiling

Used in endocrinology research to accurately map the conversion of 17-OHP to 11-deoxycortisol or androstenedione, requiring precise quantification across wide dynamic ranges (10–1,000 ng/dL) without isotopic cross-talk.

Clinical Mass Spectrometry Assay Development

The preferred procurement choice for reference laboratories validating new UHPLC-MS/MS or APCI-MS methods, where regulatory guidelines mandate stable isotope-labeled internal standards for absolute matrix effect correction[1].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

338.26970878 g/mol

Monoisotopic Mass

338.26970878 g/mol

Heavy Atom Count

24

Appearance

White to Off-White Solid

Melting Point

216-218°C

Tag

Progesterone Impurities

Related CAS

68-96-2 (unlabelled)

Dates

Last modified: 08-15-2023

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